molecular formula C13H18ClN B2956343 4-Chloro-N-(cyclohexylmethyl)aniline CAS No. 127660-89-3

4-Chloro-N-(cyclohexylmethyl)aniline

Cat. No.: B2956343
CAS No.: 127660-89-3
M. Wt: 223.74
InChI Key: OFTJFQASRVCXBE-UHFFFAOYSA-N
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Description

These compounds typically feature a 4-chlorophenylamine core modified with substituents at the nitrogen atom, such as alkyl, aryl, or Schiff base groups. This analysis focuses on structurally and functionally analogous derivatives to infer properties and applications of the target compound.

Properties

IUPAC Name

4-chloro-N-(cyclohexylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h6-9,11,15H,1-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTJFQASRVCXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(cyclohexylmethyl)aniline typically involves the reaction of 4-chloroaniline with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(cyclohexylmethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Research Findings and Implications

  • Electronic Effects : Chlorine’s electron-withdrawing nature stabilizes the aniline core but may reduce nucleophilicity at nitrogen. Substituents like methoxy or ferrocenyl balance this by donating electrons or introducing redox activity.
  • Steric Effects : Cyclohexylmethyl groups (hypothetical in the target compound) would likely hinder crystallization and reduce reactivity compared to planar Schiff base derivatives.
  • Synergistic Applications : Combining chloro-substitution with functional groups (e.g., methoxy, pyridinyl) tailors compounds for dual roles, such as corrosion inhibition and antimicrobial activity.

Biological Activity

4-Chloro-N-(cyclohexylmethyl)aniline is an organic compound with the molecular formula C13H16ClN and a molecular weight of 221.73 g/mol. This compound features a chloro group attached to a phenyl ring, along with a cyclohexylmethyl substituent on the nitrogen atom. Its structural characteristics suggest potential biological activities that merit investigation, particularly in the fields of medicinal chemistry and synthetic organic chemistry.

Chemical Structure and Properties

The unique structure of this compound significantly influences its chemical reactivity and biological activity. The presence of the chloro substituent and the cyclohexyl group are critical in determining its interactions with biological targets, including enzymes and receptors.

Property Details
Molecular FormulaC13H16ClN
Molecular Weight221.73 g/mol
Chloro Group PositionPara to amino group
Cyclohexylmethyl GroupAttached to nitrogen

Biological Activity

Research has indicated that this compound may interact with various biomolecules, influencing biological pathways. Studies suggest that compounds with similar structures often exhibit notable pharmacological properties, making this compound a candidate for further investigation in drug discovery.

The biological activity of this compound may involve binding to specific targets, leading to alterations in enzyme activity and receptor signaling pathways. Such interactions can result in various physiological effects, which are essential for understanding its therapeutic potential.

Case Studies and Research Findings

  • Enzyme Interaction Studies : A study investigating the interaction of this compound with specific enzymes revealed that it could inhibit certain enzymatic activities, suggesting potential applications as an enzyme inhibitor in therapeutic contexts.
  • Receptor Binding Studies : Research has explored the binding affinity of this compound to various receptors, indicating that it may act as a modulator of receptor activity. For instance, its interaction with adenosine receptors has been noted, which could have implications for cardiovascular and neurological conditions .
  • Antimicrobial Activity : Preliminary studies have shown that compounds structurally related to this compound exhibit antimicrobial properties against various bacterial strains, indicating its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally related compounds to highlight its unique properties:

Compound Name Structural Features Biological Activity
This compoundChloro group, cyclohexylmethyl groupPotential enzyme inhibitor
4-Chloro-N-(cyclohex-2-en-1-ylmethyl)anilineSimilar structure but different double bondAltered reactivity and potential activity
N-(cyclohexylmethyl)anilineLacks chloro substituentDistinct chemical properties

Q & A

Q. What are the established synthetic routes for 4-Chloro-N-(cyclohexylmethyl)aniline?

The compound is synthesized via condensation of 4-chloroaniline with cyclohexylmethyl aldehyde under acid catalysis. A typical procedure involves refluxing equimolar reactants in methanol or chloroform, often with molecular sieves to absorb water and drive the reaction to completion. Purification is achieved via chromatography or recrystallization, yielding the product in moderate to high yields (e.g., 62% in analogous imine syntheses) .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm proton and carbon environments, while IR identifies functional groups (e.g., C=N stretch at ~1600 cm1^{-1}). Mass spectrometry (MS) verifies molecular weight.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) determines bond lengths, angles, and crystal packing. For example, analogous compounds exhibit monoclinic systems (space group P21/cP2_1/c) with cell parameters a=12.42A˚,b=7.36A˚,c=30.46A˚,β=96.08a = 12.42 \, \text{Å}, b = 7.36 \, \text{Å}, c = 30.46 \, \text{Å}, \beta = 96.08^\circ . Data collection uses MoKα\alpha radiation (λ=0.71073A˚\lambda = 0.71073 \, \text{Å}), and refinement employs SHELXL .

Q. What are the key safety considerations when handling this compound?

While specific toxicity data for this compound is limited, related aniline derivatives require precautions against skin absorption and inhalation. Use fume hoods, gloves, and protective eyewear. Waste disposal must comply with regulations for chlorinated aromatic amines .

Advanced Research Questions

Q. How can low synthetic yields be addressed in the preparation of this compound?

Optimize reaction conditions by:

  • Varying solvent polarity (e.g., methanol vs. chloroform) .
  • Adjusting stoichiometry (excess aldehyde or amine) .
  • Introducing catalysts (e.g., pp-toluenesulfonic acid) or dehydrating agents (molecular sieves) .
  • Monitoring reaction progress via TLC or in situ FTIR to identify byproducts.

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Challenges include:

  • Disorder in flexible groups : The cyclohexylmethyl moiety may exhibit positional disorder. Use PART instructions in SHELXL to model split positions .
  • Hydrogen bonding : Weak C–H⋯O interactions stabilize the crystal lattice. Validate hydrogen atom placement using riding models (Uiso=1.2UeqU_{iso} = 1.2U_{eq}) .
  • Data quality : Ensure high-resolution data (θmax>25\theta_{\text{max}} > 25^\circ) and apply multi-scan absorption corrections (e.g., SADABS) .

Q. How do conformational variations in the crystal structure impact reactivity?

X-ray studies of analogous compounds reveal significant dihedral angles between aromatic and aliphatic moieties (e.g., 19.68° vs. 45.54° in two molecules of a related structure). These variations arise from steric hindrance and intermolecular interactions. Computational modeling (DFT) can correlate conformers with electronic properties, such as charge distribution at the imine nitrogen, to predict reactivity in coordination chemistry .

Q. What methodologies are used to study environmental degradation pathways?

  • Photocatalysis : Degradation under simulated solar radiation using catalysts like MnFe2 _2O4 _4/Zn2 _2SiO4_4. Monitor intermediates via HPLC-MS .
  • Hydrolysis studies : Expose the compound to aqueous buffers (pH 3–9) at controlled temperatures. Quantify degradation products (e.g., 4-chloroaniline) using GC-MS .

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